![molecular formula C17H18N6O4 B2513492 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 887872-71-1](/img/structure/B2513492.png)
2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
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Description
2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Applications
The antiprotozoal properties of similar compounds, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been extensively studied. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. Their excellent antiprotozoal efficacy highlights the potential of this chemical class for therapeutic development (Ismail et al., 2004).
Antimicrobial and Antifungal Applications
Compounds with the furan-2-ylmethyl motif have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and its derivatives have demonstrated good antibacterial and antifungal efficacy, indicating their potential as novel antimicrobial agents (Nagarsha et al., 2023).
Catalytic Applications
The catalytic properties of imidazole-based acetamide derivatives, particularly in the context of alkene epoxidation, have been explored. Manganese(II) complexes of imidazole-based acetamides have been synthesized and shown to be effective catalysts for alkene epoxidation with H2O2, offering a biomimetic approach to catalysis (Serafimidou et al., 2008).
Anticancer Applications
The anticancer activity of related compounds, particularly those involving imidazol-2-yl and furan-2-yl motifs, has been a subject of research interest. For example, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been tested for their anticancer properties, with some showing potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Antifibrotic Applications
Thiazolidinone derivatives, including those with furan-2-ylmethyl groups, have been investigated for their antifibrotic and anticancer activities. These compounds have shown promise in reducing the viability of fibroblasts without exhibiting anticancer effects, suggesting their potential use in treating fibrotic diseases (Kaminskyy et al., 2016).
properties
IUPAC Name |
2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-9-10(2)23-13-14(19-16(23)21(9)7-11-5-4-6-27-11)20(3)17(26)22(15(13)25)8-12(18)24/h4-6H,7-8H2,1-3H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGAKHPUOZBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
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